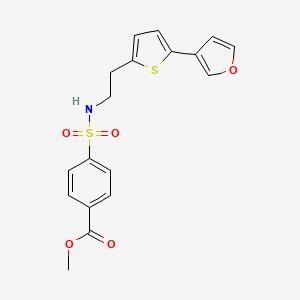

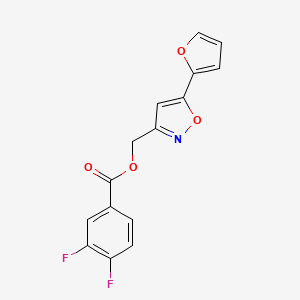

![molecular formula C21H19N3O3S2 B2515948 N-(4,7-二甲氧基苯并[d]噻唑-2-基)-N-(吡啶-3-基甲基)-2-(噻吩-2-基)乙酰胺 CAS No. 921864-00-8](/img/structure/B2515948.png)

N-(4,7-二甲氧基苯并[d]噻唑-2-基)-N-(吡啶-3-基甲基)-2-(噻吩-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a multifaceted molecule that incorporates several heterocyclic structures, including a benzothiazole moiety, a pyridine ring, and a thiophene group. These heterocycles are known for their diverse pharmacological activities and their presence in a variety of bioactive compounds. The benzothiazole ring, in particular, is a common feature in molecules with potential antitumor activity, as seen in the synthesis of benzothiazole derivatives with anticancer properties . The pyridine and thiophene rings are also significant in medicinal chemistry, contributing to the molecule's potential for biological activity.

Synthesis Analysis

The synthesis of related N-(benzo[d]thiazol-2-yl)acetamide derivatives typically involves the reaction of benzothiazoles with acetic acid or related acetylating agents . For the specific compound , although the exact synthesis is not detailed in the provided papers, it can be inferred that a similar acetylation reaction could be employed, followed by subsequent functionalization with the appropriate pyridine and thiophene substituents. The synthesis of similar compounds often employs palladium-catalyzed cross-coupling reactions, as seen in the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides .

Molecular Structure Analysis

The molecular structure of related compounds often features planar arrangements of the aromatic systems, which can be crucial for their biological activity due to the potential for π-π stacking interactions . Intramolecular hydrogen bonding can also contribute to the planarity and stability of the molecular structure, as observed in N-(4,6-dimethylpyrid-2-yl)-2-(3-nitrophenyl)acetamide . The presence of substituents such as methoxy groups can influence the photophysical properties and the overall molecular conformation .

Chemical Reactions Analysis

The chemical reactivity of the compound would likely be influenced by the presence of the acetamide group and the heterocyclic rings. The acetamide moiety can participate in hydrogen bonding interactions, which can be crucial in the formation of supramolecular assemblies . The heterocyclic rings can also undergo various chemical reactions, such as C-C coupling reactions, which are often used to introduce aryl substituents into the benzothiazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(benzo[d]thiazol-2-yl)acetamide derivatives can vary depending on the nature of the substituents attached to the heterocyclic rings. The photophysical properties are particularly sensitive to the substituents, as demonstrated by the study of hydrogen-bonded N-(benzo[d]thiazol-2-yl)acetamide crystals . The acidity constants (pKa values) of similar compounds have been determined, indicating the protonation sites and the relative acidity of the nitrogen atoms in the heterocycles . These properties are essential for understanding the compound's behavior in biological systems and its potential as a drug candidate.

科学研究应用

杂环胺和致癌潜力

一项研究回顾了噻吩类似物的合成和评估,包括与指定分子结构相关的化合物,以了解其潜在致癌性。本研究旨在了解芳香结构的变化如何影响生物活性和致癌潜力。研究结果表明,对这些化合物的安全性需要有细致入微的看法,并且需要进一步的体内研究来确定其作用 (J. Ashby 等,1978).

药物发现中的生物活性杂环

杂环化合物,包括嘧啶和噻唑衍生物,因其多样的生物活性而在药物化学中至关重要。一篇关于具有生物学意义的嘧啶附光学传感器的综述,包括与所讨论化合物类似的化合物,强调了杂环在开发光学传感器及其药用应用中的重要性。这些化合物形成配位和氢键的能力使其适用于用作传感探针和各种生物应用 (Gitanjali Jindal & N. Kaur,2021).

化学复杂性和生物相互作用

一项针对与目标分子相关的苯并噻唑-2-基-吡啶配合物的化学和性质的综述,强调了这些化合物在大范围应用中创建复杂的金属有机框架的巨大潜力,包括催化、磁性以及生物活性。该研究表明当前知识存在差距,并提出了进一步探索的领域,特别是在未知类似物中 (M. Boča 等,2011).

再利用药物应用

对再利用药物(包括与指定分子结构相关的药物)的研究说明了现有化合物在新的治疗背景中使用的潜力。例如,噻唑-2-基化合物硝唑尼特对各种感染表现出良好的前景,突出了该化学类在治疗传染病中的更广泛适用性 (Charu Bharti 等,2021).

环境毒理学和降解

包括乙酰胺及其衍生物在内的药物的环境归宿和降解已得到广泛研究。一篇关于高级氧化工艺对扑热息痛降解的全面综述阐明了涉及的途径、副产物和机制。此类研究对于了解这些化合物及其衍生物在水生环境中的行为至关重要,可能为水处理和污染缓解策略提供信息 (Mohammad Qutob 等,2022).

属性

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S2/c1-26-16-7-8-17(27-2)20-19(16)23-21(29-20)24(13-14-5-3-9-22-12-14)18(25)11-15-6-4-10-28-15/h3-10,12H,11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORGDHQVWJMSAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

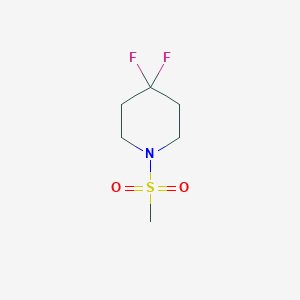

![1,6,7-trimethyl-3-(2-morpholinoethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2515866.png)

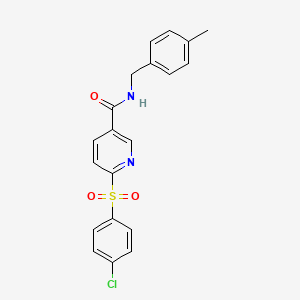

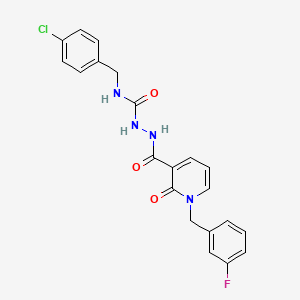

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2515867.png)

![dimethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B2515872.png)

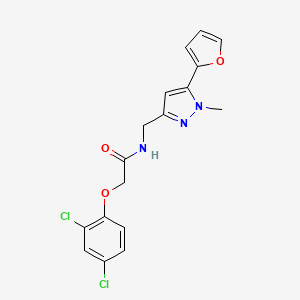

![N-(2-methoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2515875.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] spiro[1,3-dithiolane-2,9'-bicyclo[3.3.1]nonane]-3'-carboxylate](/img/structure/B2515876.png)

![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2515880.png)

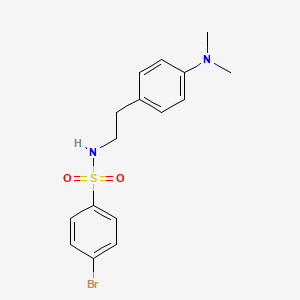

![N-(3-chloro-4-methoxyphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2515887.png)